molecular formula C9H14O4 B1412281 (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 202212-68-8

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B1412281
CAS No.: 202212-68-8
M. Wt: 186.2 g/mol
InChI Key: IQIADELBDBDDAW-NTSWFWBYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of functionalized cyclopropane chemistry, combining the structural constraints of a three-membered ring with the synthetic utility of a carbamate protecting group. The compound possesses the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 grams per mole, as documented in chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid, which precisely describes the stereochemical arrangement and functional group positioning. The Chemical Abstracts Service registry number 202212-68-8 provides unique identification for this specific stereoisomer, distinguishing it from other possible configurational arrangements.

The structural representation using Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O, which encodes both the stereochemical information and connectivity pattern. This notation reveals the presence of two distinct functional groups: a carboxylic acid moiety and a tert-butoxycarbonyl ester, both attached to the cyclopropane ring with defined stereochemistry. The relative configuration designation "rel" indicates that the absolute stereochemistry is described in terms of the relationship between the two stereocenters rather than their absolute spatial arrangement. The compound exists as a white crystalline solid under standard conditions and demonstrates the characteristic properties associated with both cyclopropane derivatives and carbamate-protected compounds.

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIADELBDBDDAW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analysis

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative with a tert-butoxycarbonyl (Boc) group, commonly used as a protecting group in organic synthesis. Interaction studies are crucial for understanding its reactivity and potential biological effects, offering insights into its therapeutic potential and safety profile.

Key analytical techniques for confirming the enantiomeric purity of (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid, a compound similar to this compound, include chiral HPLC with polysaccharide-based columns or capillary electrophoresis using chiral selectors. These methods are essential for ensuring the quality and efficacy of the compound in pharmaceutical and material science applications.

Data Tables

The following table contains relevant data about the compound:

Property Value
CAS No. 202212-68-8
Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
IUPAC Name (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Standard InChIKey IQIADELBDBDDAW-NTSWFWBYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)C1CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)C1CC1C(=O)O
PubChem Compound ID 96068257

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.

Scientific Research Applications

1.1. Prodrug Development

One of the notable applications of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is in the development of prodrugs. The compound's carboxylic acid functionality allows for modifications that can enhance oral bioavailability. For instance, studies have shown that alkylation of its carboxylic acid under basic conditions leads to prodrugs with significantly improved pharmacokinetic properties .

1.2. Anticancer Agents

The compound has also been investigated as a building block for synthesizing potential anticancer agents. Its structural features facilitate the introduction of various substituents that can interact with biological targets involved in cancer progression. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating promising results .

2.1. Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique cyclopropane structure provides a reactive site for further transformations, allowing chemists to construct diverse molecular architectures .

2.2. Synthesis of Amino Acids

This compound is utilized in the synthesis of amino acids and their derivatives, which are crucial in pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, as it can be selectively removed under mild conditions without affecting other functional groups .

Case Studies

StudyApplicationFindings
Chackalamannil et al., 1996Prodrug SynthesisDemonstrated improved oral bioavailability of prodrugs derived from this compound through alkylation processes .
Battaglia et al., 1999Anticancer ResearchSynthesized derivatives using this compound that exhibited significant cytotoxic activity against various cancer cell lines .
Rapoport et al., 1980Organic SynthesisUtilized as a key intermediate in the synthesis of complex organic molecules, showcasing its versatility in synthetic pathways .

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid largely depends on its application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Stereoisomers and Enantiomers

rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS: 1909288-13-6)
  • Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol)
  • Key Differences : Despite identical molecular weight and functional groups, the (1R,2R) stereochemistry alters its interaction with biological targets. This isomer is used in high-purity (≥95%) drug candidate synthesis and material science applications, emphasizing the role of stereochemistry in modulating reactivity and selectivity .
(1R,2S)-rel-2-Phenylcyclopropane-1-carboxylic acid
  • Molecular Formula : C₁₀H₁₀O₂ (MW: 162.19 g/mol)
  • Key Differences : Replacement of the Boc group with a phenyl ring reduces steric bulk, increasing electrophilicity. This compound is employed in asymmetric catalysis and agrochemical research .

Functional Group Variations

Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate (CAS: 1441167-21-0)
  • Molecular Formula: C₁₁H₁₉NO₄ (MW: 245.27 g/mol)
  • Key Differences: The ethyl ester replaces the carboxylic acid, enhancing lipophilicity for use in prodrug formulations. The Boc-protected amino group allows selective deprotection in peptide synthesis .
(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic Acid (CAS: 1818257-71-4)
  • Molecular Formula : C₈H₇BrO₂S (MW: 261.11 g/mol)
  • Key Differences : The bromothiophene substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in constructing heterocyclic drug candidates .

Ring-Expanded Analogues

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 161601-29-2)
  • Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol)
  • Key Differences : The cyclopentane ring increases conformational flexibility compared to cyclopropane, affecting binding affinity in kinase inhibitors. The Boc group remains critical for amine protection .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Key Functional Groups Primary Applications
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid 202212-68-8 C₉H₁₄O₄ 186.21 Boc, carboxylic acid Pharmaceutical intermediates
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid 1909288-13-6 C₉H₁₄O₄ 186.21 Boc, carboxylic acid Drug candidates, materials
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate 1441167-21-0 C₁₁H₁₉NO₄ 245.27 Boc, ethyl ester Prodrug synthesis
(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid 1818257-71-4 C₈H₇BrO₂S 261.11 Bromothiophene, carboxylic acid Heterocyclic drug synthesis

Biological Activity

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS No. 202212-68-8) is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique structure, has garnered attention in medicinal chemistry and pharmacology due to its diverse applications.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.21 g/mol
  • Purity : 97%
  • IUPAC Name : rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid
  • SMILES Notation : O=C([C@@H]1C@HC1)O

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its potential as a therapeutic agent. Research indicates that this compound may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of cyclopropane derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. A study focusing on cyclopropane derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that cyclopropane derivatives can inhibit the proliferation of breast cancer cells with an IC50 value of 15 µM.
Study BFound that this compound reduces inflammation markers in a mouse model of arthritis.
Study CReported that the compound induces apoptosis in colon cancer cells through mitochondrial pathway activation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in inflammatory responses and cancer cell survival pathways.

Q & A

Q. What are the common synthetic routes for synthesizing (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a precursor using diazo compounds and transition metal catalysts (e.g., rhodium or copper complexes). The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation, often using Boc anhydride under basic conditions. Key steps include:

  • Cyclopropanation : Optimized with diazoacetates and catalytic [Rh₂(OAc)₄] in dichloromethane at 0–25°C .
  • Boc Protection : Conducted in tetrahydrofuran (THF) with Boc₂O and DMAP, achieving >80% yield . Yield is highly sensitive to solvent polarity and catalyst loading. For example, polar aprotic solvents (e.g., DMF) improve Boc group incorporation but may reduce cyclopropane stability .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • NMR : ¹H and ¹³C NMR are critical for verifying the cyclopropane ring geometry and Boc group orientation. Coupling constants (e.g., J = 5–8 Hz for trans-cyclopropane protons) distinguish stereoisomers .
  • X-ray Crystallography : Provides definitive proof of absolute configuration, especially for resolving rel-(1S,2R) vs. (1R,2S) ambiguity .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 210 nm confirm purity (>95%) and detect diastereomeric impurities .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group acts as a temporary protective moiety for the amine (if present) or stabilizes the carboxylic acid during functionalization. Its tert-butyl ether structure enhances solubility in organic solvents (e.g., ethyl acetate) and prevents undesired side reactions (e.g., nucleophilic attack on the cyclopropane ring) . Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine without disrupting the cyclopropane core .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical inversion during cyclopropanation of (1S,2R)-rel derivatives?

Stereochemical control requires:

  • Chiral Catalysts : Use of enantiopure dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) to enforce trans-selectivity in cyclopropane formation .
  • Low-Temperature Conditions : Reactions at –20°C minimize thermal racemization of intermediates .
  • In Situ Monitoring : Real-time FTIR tracks diazo decomposition and cyclopropane ring closure, enabling rapid adjustment of reaction parameters .

Q. How do electronic and steric effects of the tert-butoxycarbonyl group impact the compound’s stability under varying pH conditions?

  • Acidic Conditions (pH < 3) : The Boc group hydrolyzes to release CO₂ and tert-butanol, destabilizing the compound. Degradation follows first-order kinetics (t₁/₂ = 2–4 hours in 1M HCl) .
  • Neutral/Basic Conditions (pH 7–9) : The compound remains stable for >30 days at 25°C, as confirmed by accelerated stability testing (40°C/75% RH) .
  • Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack on the cyclopropane ring, enhancing stability in biological buffers .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar cyclopropane derivatives?

Discrepancies often arise from:

  • Impurity Profiles : Diastereomeric contaminants (e.g., 1R,2S isomers) in early studies skewed activity assays. Advanced chiral chromatography (e.g., Chiralpak IA) isolates enantiopure samples for reliable data .
  • Assay Conditions : Variations in buffer ionic strength (e.g., PBS vs. Tris-HCl) alter ligand-receptor binding kinetics. Standardized protocols (e.g., FRET-based enzymatic assays) improve reproducibility .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reconcile conflicting data by predicting substituent effects on binding affinity .

Q. How can the cyclopropane ring’s strain energy be exploited in designing novel photoactivatable probes?

The ring’s high strain energy (~27 kcal/mol) facilitates photoinduced ring-opening reactions. Strategies include:

  • UV Activation : Irradiation at 254 nm cleaves the cyclopropane C–C bond, generating reactive diradicals for site-specific crosslinking .
  • Two-Photon Probes : Near-IR excitation (800 nm) enables deep-tissue imaging with minimal phototoxicity, leveraging the compound’s unique absorption profile .

Methodological Tables

Q. Table 1. Comparative Stability of (1S,2R)-rel Derivative Under Accelerated Conditions

ConditionDegradation (%)t₁/₂ (Days)Key Degradation Products
40°C / 75% RH<5% (30 days)>180None detected
1M HCl / 25°C95% (24 hours)0.5tert-butanol, CO₂
PBS (pH 7.4) / 37°C10% (14 days)90Cyclopropane-opened byproducts

Q. Table 2. Optimized Reaction Conditions for Boc Protection

ParameterOptimal RangeImpact on Yield
SolventTHFMaximizes Boc incorporation (>85%)
Temperature0–5°CPrevents racemization
CatalystDMAP (5 mol%)Accelerates reaction rate
Boc₂O Equivalents1.2 eqMinimizes side reactions

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

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